molecular formula C31H34N2 B14242787 N'-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine CAS No. 627522-66-1

N'-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine

Cat. No.: B14242787
CAS No.: 627522-66-1
M. Wt: 434.6 g/mol
InChI Key: PEWDEQBYXBIJMX-UHFFFAOYSA-N
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Description

N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine is an organic compound characterized by its complex structure, featuring multiple phenyl groups attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Ethane-1,2-diamine Backbone: Starting with ethane-1,2-diamine, the compound can be functionalized with protective groups to prevent unwanted side reactions.

    Introduction of Phenyl Groups: Using Grignard reagents or Friedel-Crafts alkylation, phenyl groups can be introduced at the desired positions.

    Coupling Reactions: The intermediate compounds are then coupled using reagents like palladium catalysts to form the final product.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry or as an intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine: can be compared with other diamine compounds with phenyl groups, such as:

Uniqueness

The uniqueness of N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine lies in its specific arrangement of phenyl groups and the ethane-1,2-diamine backbone, which may confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

627522-66-1

Molecular Formula

C31H34N2

Molecular Weight

434.6 g/mol

IUPAC Name

N'-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C31H34N2/c1-5-13-26(14-6-1)30(27-15-7-2-8-16-27)21-22-32-23-24-33-25-31(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30-33H,21-25H2

InChI Key

PEWDEQBYXBIJMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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